molecular formula C22H35NO B1674542 Latifoline (Funtumia) CAS No. 4438-06-6

Latifoline (Funtumia)

Katalognummer: B1674542
CAS-Nummer: 4438-06-6
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: KCXUKADVTVDPOM-HEBIFMERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Latifoline is a new alkaloid from Funtumia latifolia Stapf. barks.

Wissenschaftliche Forschungsanwendungen

Latifoline (Funtumia) Applications in Scientific Research

Latifoline, a pyrrolizidine diester alkaloid, is derived from Funtumia latifolia and composed of retronecine and latifolic and angelic acids. It has garnered interest in scientific research due to its unique chemical structure and potential biological activities.

Chemistry

Latifoline serves as a model compound for studying pyrrolizidine alkaloids. Its synthesis can be achieved through the esterification of retronecine with latifolic and angelic acids, requiring specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product. Industrial production involves extracting the compound from the bark of Funtumia latifolia, followed by solvent extraction, purification, and crystallization.

Biology

Latifoline is investigated for its potential biological activities, including antimicrobial and anticancer properties. As an open diester pyrrolizidine alkaloid, it exhibits less potent cytotoxicity compared to macrocyclic pyrrolizidine alkaloids with α,β-unsaturation. Studies have shown that latifoline only slightly inhibits cell colony formation and induces no morphological effects at concentrations where macrocyclic counterparts significantly inhibit cell colony formation and induce megalocytosis.

Medicine

Latifoline is explored for potential therapeutic applications, particularly in treating certain diseases. It interacts with specific molecular targets and pathways, binding to certain enzymes and receptors, modulating their activity, which can lead to biological effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Industrial Applications

Latifoline is used in synthesizing other complex organic compounds.

Case Studies and Research Findings

  • Antimicrobial and Anti-inflammatory Properties of Funtumia elastica : A study on Funtumia elastica, which contains latifoline, demonstrated that ethanol extracts from the leaves and stem bark possess antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus flavus, and Aspergillus niger . The minimum inhibitory concentration (MIC) ranges for both leaf and bark extracts were 125 to 1550 µg/mL and 125 to 1750 µg/mL, respectively . Additionally, the extracts exhibited significant anti-inflammatory activity at doses of 30, 100, and 300 mg/kg .
  • Impact of Structure on Biological Activity : Research indicates that the open diester structure of latifoline results in less cytotoxicity compared to macrocyclic PAs with α,β-unsaturation, suggesting that the macrocyclic structure and α,β-unsaturation are crucial for cytotoxic effects.
  • Degradation During Plant Processing : Studies on Cynoglossum latifolium show that latifoline can degrade significantly during the drying process, potentially forming 7-Angelylretronecine through enzymatic activity.
  • Applications of Funtumia elastica : Funtumia elastica has a history in ethnopharmacology for treating conditions such as whooping cough, asthma, blennorhea, painful menstruation, fungal infections, and wounds .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Latifoline’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. Infrared (IR) spectroscopy identifies functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity. For novel derivatives, X-ray crystallography may validate stereochemistry. Always cross-validate results with literature data on Funtumia alkaloids .

Q. How should researchers design initial pharmacological studies to assess Latifoline’s bioactivity?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) with appropriate controls. For example, identifies Latifoline’s interaction with dipeptidyl peptidase-4 (DPP-4) residues (e.g., Arg125, Glu206). Apply PICOT framework to define study parameters: P opulation (cell lines/enzymes), I ntervention (Latifoline concentration), C omparison (positive controls like sitagliptin), O utcome (IC₅₀ values), and T ime (exposure duration) .

Q. What are the best practices for isolating Latifoline from Funtumia species?

  • Methodological Answer : Optimize extraction using polarity-guided solvents (e.g., methanol/chloroform). Column chromatography (silica gel, Sephadex) and preparative TLC are standard. Validate purity via melting point analysis and HPLC. Document solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking studies resolve Latifoline’s mechanism of action against targets like DPP-4?

  • Methodological Answer : Use software (AutoDock, Schrödinger) to model interactions with residues (e.g., Tyr547, Trp629) identified in . Validate docking poses with molecular dynamics simulations. Compare binding affinities to control compounds (e.g., sitagliptin) and correlate with in vitro enzymatic assays. Report RMSD values and free energy calculations .

Q. What strategies address contradictions in reported bioactivity data for Latifoline across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., extraction methods, assay protocols). Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Apply the FINER criteria to evaluate study feasibility and relevance: F easible (resource alignment), N ovel (gap addressing), E thical (model appropriateness) .

Q. How can multi-omics approaches enhance understanding of Latifoline’s biosynthetic pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of Funtumia tissues) and metabolomics (LC-MS/MS) to identify precursor genes and intermediates. Use CRISPR-Cas9 for gene knockout validation. Reference genomic databases (e.g., NCBI) and align pathways with homologous alkaloid biosynthesis routes .

Q. What experimental controls are essential for validating Latifoline’s in vivo toxicity profile?

  • Methodological Answer : Include vehicle controls (solvents), dose-ranging studies, and histopathological assessments. Use species-specific models (e.g., zebrafish for acute toxicity, rodents for chronic exposure). Adhere to OECD guidelines for ethical reporting and statistical power analysis (≥6 animals/group) .

Q. Methodological Frameworks for Rigorous Inquiry

Q. How does the FINER criteria improve the formulation of Latifoline-focused research questions?

  • Methodological Answer :

  • F easible: Align with institutional resources (e.g., HPLC access).
  • I nteresting: Target understudied mechanisms (e.g., Latifoline’s anti-inflammatory vs. antidiabetic effects).
  • N ovel: Explore synergistic effects with other alkaloids.
  • E thical: Use in silico models before animal trials.
  • R elevant: Link to therapeutic gaps (e.g., drug-resistant pathogens) .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in Latifoline studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and p-values. For omics data, employ PCA or pathway enrichment analysis .

Q. Data Reproducibility and Reporting Standards

Q. How should researchers document Latifoline’s synthetic protocols for reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail reaction conditions (temperature, catalysts), purification steps, and spectroscopic data. For novel compounds, include ¹H/¹³C NMR spectra in supplementary materials. Cross-reference synthetic routes with Reaxys or SciFinder .

Q. What metadata standards are critical for sharing Latifoline research data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral files, assay protocols, and software parameters. Use repositories like Zenodo or ChEMBL with DOI assignment. Document using ISA-Tab format for omics data .

Eigenschaften

CAS-Nummer

4438-06-6

Molekularformel

C22H35NO

Molekulargewicht

329.5 g/mol

IUPAC-Name

(1R,2S,5S,6S,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-ol

InChI

InChI=1S/C22H35NO/c1-14-18-6-7-20-17-5-4-15-12-16(24)8-10-21(15,2)19(17)9-11-22(18,20)13-23(14)3/h4,14,16-20,24H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22?/m0/s1

InChI-Schlüssel

KCXUKADVTVDPOM-HEBIFMERSA-N

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C

Isomerische SMILES

C[C@H]1[C@H]2CC[C@@H]3C2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)CN1C

Kanonische SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Latifoline; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latifoline (Funtumia)
Reactant of Route 2
Latifoline (Funtumia)
Reactant of Route 3
Latifoline (Funtumia)
Reactant of Route 4
Latifoline (Funtumia)
Reactant of Route 5
Latifoline (Funtumia)
Reactant of Route 6
Latifoline (Funtumia)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.